4-Bromopiperidine

説明

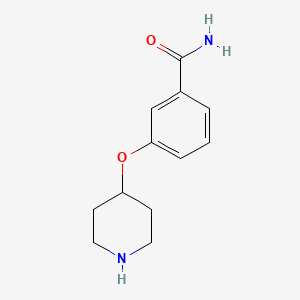

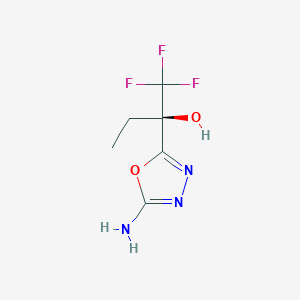

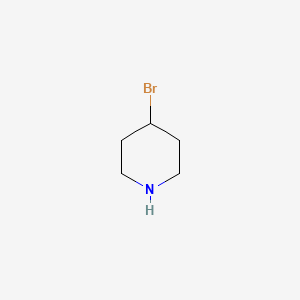

4-Bromopiperidine is a chemical compound with the molecular formula C5H10BrN . It is a halogenated piperidine and is used as a starting material in various chemical syntheses .

Synthesis Analysis

This compound can be synthesized using various methods. For instance, it has been used as a precursor in the synthesis of tritium labelled N-aminopiperidine . Another compound, 1-Boc-4-bromopiperidine, which is a useful halogenated chemical for synthesis, is especially useful as it is Boc protected .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring containing one nitrogen atom and five carbon atoms . The bromine atom is attached to one of the carbon atoms in the ring .Chemical Reactions Analysis

A study has reported that the specific rates of solvolysis of this compound in aqueous ethanol, methanol, acetone, and dioxane show a good logarithmic correlation against the YBr solvent ionizing power values. This is consistent with the operation of a synchronous Grob fragmentation mechanism .Physical and Chemical Properties Analysis

This compound has an average mass of 164.044 Da and a monoisotopic mass of 162.999649 Da . The compound is a solid at room temperature . Its melting point is reported to be between 199-202 °C .科学的研究の応用

Enantioselective Synthesis in Drug Development

4-Bromopiperidine is utilized in the enantioselective synthesis of piperidine derivatives. For instance, Zhou et al. (2013) demonstrated the use of a bromoaminocyclization process to produce enantioenriched 2-substituted 3-bromopiperidines, which can be transformed into 3-substituted piperidines. This method has been applied in synthesizing the dopaminergic drug Preclamol (Zhou et al., 2013).

Radiosensitizing Agents for Cancer Treatment

Research by Rudra et al. (2015) explored the development of 4-bromo- and 5-bromopyridone analogues of BrdU as radiosensitizing agents. These compounds are designed to yield DNA interstrand cross-links under anoxic conditions, enhancing the effectiveness of ionizing radiation treatments for tumor cells (Rudra et al., 2015).

Cell Turnover Kinetics Studies

Bonhoeffer et al. (2000) utilized 5-Bromo-2′-deoxyuridine (BrdU) to measure cell turnover in vivo. Their mathematical framework helps in quantifying cell proliferation and loss rates, contributing significantly to cell biology and immunology research (Bonhoeffer et al., 2000).

Synthesis of Pyridines

Karig et al. (2001) used regioselective C-4 deprotonation of 3-bromopyridine, followed by Li/Zn transmetalation and Pd-mediated coupling, as a method for synthesizing substituted pyridines. This methodology finds applications in developing various organic compounds (Karig et al., 2001).

Antibacterial Surfaces

Tiller et al. (2001) created antibacterial surfaces by attaching poly(4-vinyl-N-alkylpyridinium bromide) to glass slides, which effectively killed airborne bacteria upon contact. This application is relevant in the development of antimicrobial coatings and materials (Tiller et al., 2001).

Metabolism Studies in Drug Design

Sun and Scott (2011) studied the metabolism of 4-Aminopiperidine drugs by cytochrome P450s. Their findings, combining theoretical and experimental approaches, contribute to the field of drug design and optimization (Sun & Scott, 2011).

Safety and Hazards

4-Bromopiperidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

特性

IUPAC Name |

4-bromopiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN/c6-5-1-3-7-4-2-5/h5,7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHYVUSUEHIGOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-(trifluoromethyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B3195438.png)